molecular formula C16H32N2Sn B180699 1-Methyl-4-(tributylstannyl)-1H-pyrazole CAS No. 179055-21-1

1-Methyl-4-(tributylstannyl)-1H-pyrazole

Cat. No. B180699
Key on ui cas rn: 179055-21-1
M. Wt: 371.1 g/mol
InChI Key: LNECVNPGDBLIEM-UHFFFAOYSA-N
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Patent
US06511974B1

Procedure details

To a precooled (<−10° C. internal temperature) solution of 1.6M n-butyl lithium in hexanes (100 ml) in anhydrous diethyl ether (100 ml) under argon was added a solution of 4-bromo-1-methyl-1H-pyrazole (23.42 g) from Example 111 in diethyl ether (50 ml) at a rate to maintain the temperature. The reaction was allowed to stir for a further 20 minutes before tributyltin chloride (43.4 ml) was added in diethyl ether (50 ml). The reaction temperature was allowed to rise to 20° C. The reaction was diluted with diethyl ether and the insoluble material removed by suction filtration. Evaporation of the solvent in vacuo afforded 56 g of the title compound as an oil. MS, m/z: 373 [M+H]+. Residual amounts of tin residues were removed from the oil by distillation using a kugelrohr apparatus under high vacuum at 170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.42 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
43.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][N:10]([CH3:12])[CH:11]=1.[CH2:13]([Sn:17](Cl)([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>C(OCC)C>[CH3:12][N:10]1[CH:11]=[C:7]([Sn:17]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:13][CH2:14][CH2:15][CH3:16])[CH:8]=[N:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
23.42 g
Type
reactant
Smiles
BrC=1C=NN(C1)C
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
tributyltin chloride
Quantity
43.4 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature
CUSTOM
Type
CUSTOM
Details
to rise to 20° C
CUSTOM
Type
CUSTOM
Details
the insoluble material removed by suction filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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